![molecular formula C9H9ClO B3003819 2-(2-Chloroethyl)benzaldehyde CAS No. 60355-20-6](/img/structure/B3003819.png)
2-(2-Chloroethyl)benzaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be complex and often involves the use of various reagents and catalysts. For instance, the synthesis of 2-aryl-1,2-dihydrophthalazines involves the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines using potassium carbonate as a base and iron(III) chloride as a catalyst in acetonitrile at 100°C, yielding products with 60 to 91% efficiency . Another example is the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent (DMF/POCl3), which demonstrates the versatility of benzaldehyde derivatives in forming heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be quite diverse. For example, the compound 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine has been characterized by X-ray analysis, revealing that the molecule is not planar and contains a strong O–H⋯N hydrogen bond . Similarly, the crystal structure of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-phenyl thiosemicarbazone shows that the compound exists in the thione form with a trans-conformation between certain atoms .
Chemical Reactions Analysis
Benzaldehyde derivatives can participate in various chemical reactions. The interaction of the bifunctional Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene with benzaldehyde forms an adduct with a long Hg–O bond, indicating the reactivity of the aldehyde group in forming complexes . Additionally, the photosensitization by benzaldehyde in the gas phase can lead to cis-trans isomerizations of 1,2-dichloroethylenes, showcasing the role of benzaldehyde in photochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic studies of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde have provided detailed information about its structure through various techniques such as MS, IR, NMR, and UV-visible spectroscopy . The nonlinear optical properties of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine have been investigated, revealing good nonlinear optical properties, which could be relevant for applications in photonics .
Scientific Research Applications
Oxidation and Catalytic Properties
- Benzaldehyde is a significant chemical with applications in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries. Research has shown an increase in oxidative properties of mesoporous catalysts treated with chlorosulfonic acid, enhancing the conversion of benzyl alcohol to benzaldehyde (Sharma, Soni, & Dalai, 2012).
- Metal-organic frameworks like Cu3(BTC)2 have been studied for their catalytic properties, particularly in chemisorption of benzaldehyde, indicating potential for activation in liquid-phase reactions (Schlichte, Kratzke, & Kaskel, 2004).
Enzymatic Reactions and Synthesis
- Benzaldehyde lyase, a highly enantioselective enzyme, has been used in asymmetric synthesis of benzoin derivatives, involving benzaldehyde compounds in the reaction engineering process (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
- Benzaldehyde derivatives have been synthesized for use in various organic reactions, such as the preparation of coumarin in green chemistry applications (Verdía, Santamarta, & Tojo, 2017).
Photosensitization Studies
- Benzaldehyde has been studied for its role in photosensitization, particularly in isomerizations of dichloroethylenes, revealing insights into energy transfer processes (Maré, Fontaine, & Termonia, 1971).
Chemical Synthesis and Labeling
- The synthesis of labeled benzaldehydes, including isotopic labeling for use in synthetic organic chemistry, highlights the versatility of benzaldehyde derivatives in the synthesis of pharmaceutical drugs and natural products (Boga, Alhassan, & Hesk, 2014).
Bioproduction and Environmental Applications
- The bioproduction of benzaldehyde using yeast strains like Pichia pastoris in bioreactors shows potential for environmentally friendly production of flavor-inducing molecules (Craig & Daugulis, 2013).
- In environmental sensing, lanthanide-organic frameworks have been used as luminescent probes for detecting benzene derivatives like benzaldehyde, indicating its role in environmental monitoring (Che, Hou, Shi, Yang, Hou, & Zhao, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(2-Chloroethyl)benzaldehyde is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The biochemical pathways affected by 2-(2-Chloroethyl)benzaldehyde involve the substitution reactions of benzene derivatives . These reactions can be influenced by the electron donating or electron withdrawing nature of the substituents . The influence a substituent exerts on the reactivity of a benzene ring may be explained by the interaction of two effects: Inductive and Conjugation Effects .
Pharmacokinetics
It is known that the compound’sADME properties (Absorption, Distribution, Metabolism, and Excretion) can impact its bioavailability .
Result of Action
The result of the action of 2-(2-Chloroethyl)benzaldehyde is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
properties
IUPAC Name |
2-(2-chloroethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRVEOGRMZVRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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